Compound Description: FRC-8653 is a dihydropyridine derivative exhibiting calcium antagonist properties. [] It effectively inhibits calcium influx through voltage-dependent calcium channels, leading to vasodilation. [] Studies demonstrate its slow onset of action and prolonged vasorelaxant effects. []
Compound Description: FRC-8411, another dihydropyridine derivative, demonstrates potent and long-lasting antihypertensive effects. [] It acts as a calcium channel blocker, primarily targeting vascular smooth muscle, leading to vasodilation and reduced blood pressure. []
Relevance: Similar to FRC-8653, FRC-8411 shares the 3-phenyl-2-propen-1-yl substituent with 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. [] Despite the structural difference in their core structures (dihydropyridine vs. benzamide), the common substituent emphasizes the potential for investigating dihydropyridine analogs as potential antihypertensive agents with structural elements related to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.
Compound Description: This compound effectively prevents Salmonella biofilm formation without significantly affecting planktonic growth. [] This targeted action makes it a promising candidate for developing anti-biofilm agents. []
Relevance: This compound and 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide both contain the 3-phenyl-2-propen-1-yl group. [] This structural similarity, despite differences in their core structures (pyrimido[5,4-b]indole vs. benzamide), suggests that variations in the core structure while maintaining this shared moiety could be explored for potentially influencing biological activity.
Compound Description: This compound is an analog of 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and exhibits promising activity in preventing Salmonella biofilm formation. []
Relevance: This analog, alongside 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, shares the 3-phenyl-2-propen-1-yl moiety. [] The modification from a methoxy to a fluoro group at the 7-position of the pyrimido[5,4-b]indole core, while retaining the shared moiety, emphasizes the potential for exploring the impact of subtle structural changes on biological activity, which could be relevant to the target compound.
Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyridazines, pyrones, and pyridones, with potential biological activities. [, ]
Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound shares a similar backbone featuring a 3-phenyl-2-propen-1-one moiety. [, ] This similarity highlights a potential avenue for exploring synthetic modifications of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide to generate structurally diverse compounds, potentially leading to the discovery of novel bioactive molecules.
Compound Description: This group of compounds represents a class of substituted oxiranes synthesized from halogen-substituted benzaldehydes and 3-(1-chloroethoxy)prop-1-yne. [] These compounds serve as valuable intermediates in organic synthesis. []
Relevance: While not directly containing the 3-phenyl-2-propen-1-yl group present in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these compounds highlight the use of halogen-substituted phenyl rings and propynyl ethers in synthesis. [] This could inspire exploration of similar modifications in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide for developing novel analogs.
Compound Description: These substituted 1,3-dioxolanes are synthesized from the reaction of 3-[2-chloro(bromo)phenyl]2-methyl-2-[(prop-2-in-1-yl)oxy]oxiranes with acetone, showcasing a synthetic application of the oxirane intermediates. []
Relevance: These dioxolanes, though structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, demonstrate the use of halogen-substituted phenyl rings and propynyl ethers in constructing cyclic structures. [] This could inform potential synthetic strategies for generating diverse analogs of the target compound.
Compound Description: This series of pyrazole-3-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against human breast cancer cell line MCF7. [] Compounds 5a and 5c demonstrated promising cytotoxic activity, inducing cell cycle arrest and apoptosis. []
Relevance: Though not directly analogous to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the use of substituted phenyl rings and heterocyclic moieties in designing molecules with potential anticancer activity. [] This information could provide insights for modifying the target compound to explore its potential anticancer properties.
Compound Description: CHMFL-ABL/KIT-155 is a potent, orally bioavailable dual kinase inhibitor targeting ABL and c-KIT. [] It exhibits strong antiproliferative activity against various cancer cell lines, making it a promising candidate for treating CML and GISTs. []
Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, CHMFL-ABL/KIT-155 highlights the use of benzamide scaffolds as potent kinase inhibitors. [] This information suggests that exploring 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide and its derivatives for potential kinase inhibitory activity could be of interest.
Compound Description: This compound is a 3,4-dihydroxybenzaldehyde derivative designed as a potential melanogenesis inhibitor. [] Its structure, similar to the commercial fragrance methyl diantilis, suggests potential applications beyond medicinal chemistry. []
Relevance: Despite lacking a direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of multiple ether linkages and alkyl substituents to modify a benzaldehyde core. [] This approach might inspire the exploration of diverse analogs of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide with varying functionalities.
Compound Description: Naftopidil is a known antihypertensive drug that acts as an α1-adrenoceptor antagonist. [] It effectively reduces blood pressure by blocking the action of norepinephrine on α1-adrenergic receptors in blood vessels. []
Relevance: While naftopidil's structure differs from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, it highlights the use of substituted phenyl rings, ether linkages, and piperazine moieties in designing molecules with potential therapeutic benefits. [] This information could inform the design and synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide derivatives with potential applications in cardiovascular research.
Compound Description: These compounds, designed based on the active metabolites of naftopidil, exhibit potent vasorelaxant activity in vitro. [] They represent a novel class of α1-adrenoceptor antagonists with potential applications in treating hypertension. []
Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the significance of substituted phenyl rings, ether linkages, and piperazine moieties in designing molecules with vasorelaxant properties. [] This information could guide the exploration of similar structural motifs in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide derivatives to assess their potential as therapeutic agents for cardiovascular diseases.
Compound Description: The crystal structure of this chromenopyrimidine derivative has been elucidated. [] The compound's structural features and potential biological activity are yet to be reported in the provided abstract.
Relevance: Despite the absence of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkages in this chromenopyrimidine derivative highlights common structural motifs used in medicinal chemistry. []
Compound Description: Imatinib is a well-known tyrosine kinase inhibitor widely used in treating leukemia. [] It specifically targets the BCR-ABL tyrosine kinase, making it effective in treating chronic myeloid leukemia (CML). []
Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, Imatinib highlights the use of benzamide scaffolds in designing potent and selective kinase inhibitors. [] This information could inspire investigations into the potential kinase inhibitory activity of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide and its analogs.
Compound Description: This series of compounds was synthesized and evaluated for their antimycobacterial activity and cytotoxicity. [, , , ] Some derivatives demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, while exhibiting varying levels of cytotoxicity. [, , , ]
Relevance: Although not direct analogs of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the potential of incorporating biphenyl and substituted phenyl rings into molecules with antimycobacterial activity. [, , , ] This information could guide the design and synthesis of novel anti-tuberculosis agents with structural elements inspired by 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.
Compound Description: The crystal structure of this 1,2,4-triazine derivative has been elucidated, revealing key structural features. [] The compound's potential biological activity has yet to be reported in the provided abstract.
Relevance: Although this triazine derivative is structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, it showcases the use of substituted phenyl rings and ether linkages in constructing heterocyclic compounds. []
Compound Description: This compound is a potent and orally active 5-lipoxygenase inhibitor, demonstrating its potential as an anti-inflammatory agent. []
Relevance: Despite the structural dissimilarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules with therapeutic potential. []
Compound Description: The crystal structure of this complex organic salt has been solved. [] The compound's potential biological activity and synthetic pathway are yet to be reported in the provided abstract.
Relevance: Despite the absence of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkages in this complex molecule highlights common structural motifs used in medicinal chemistry. []
1-(4-chlorophenyl)-3-dichlorophenyl- and 3-trichlorophenyl-2-(1H-imidazol-1-yl)-2-propen-1-one derivatives
Compound Description: These derivatives were synthesized and investigated for their antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []
Relevance: While not directly structurally related to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the importance of halogenated aryl groups and imidazole moieties in designing compounds with potential antimicrobial properties. [] This information could inform the development of novel antimicrobial agents with structural elements inspired by 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.
Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor capable of inhibiting the drug-resistant T670I gatekeeper mutant. [] It displays strong antiproliferative effects against GISTs cancer cell lines and demonstrates in vivo tumor growth suppression in xenograft models. []
Relevance: Although structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, CHMFL-KIT-8140 highlights the use of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules with potent kinase inhibitory activity. []
Compound Description: This series of compounds represents a class of potent RAF inhibitors with potential applications in treating various cancers and other diseases associated with RAF mutations or MAPK pathway activation. []
Relevance: Though structurally different from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these RAF inhibitors emphasize the relevance of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules targeting specific kinases. []
Compound Description: The crystal structure of this compound has been determined. [] It highlights the presence of a substituted phenyl ring, ether linkages, and a benzodioxole moiety. []
Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound illustrates the use of substituted phenyl rings and ether linkages in building complex molecules. []
Relevance: Although not a direct analog of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, BBAP highlights the importance of incorporating biphenyl and halogenated aryl rings into molecules with antimycobacterial activity. []
Compound Description: This complex organic compound containing a 1,2,4-triazole ring system has undergone extensive structural analysis using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational DFT methods. []
Relevance: Despite the lack of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkage in this compound highlights common structural motifs found in diverse chemical entities. []
Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and displays promising anticancer activity in vitro and in vivo. [] It demonstrates favorable pharmacokinetic properties and minimal metabolic differences across species. []
Relevance: Though structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a benzamide scaffold in designing molecules with potent HDAC inhibitory activity and anticancer properties. []
Compound Description: This series of azetidinone derivatives was synthesized using an efficient ultrasound-assisted method and evaluated for anti-tubercular activity and cytotoxicity. [, ] Several derivatives exhibited promising activity against Mycobacterium tuberculosis without significant cytotoxicity. [, ]
Relevance: While structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these azetidinone derivatives highlight the potential of incorporating substituted phenyl rings, ether linkages, and heterocyclic moieties into molecules with anti-tubercular activity. [, ]
Compound Description: This compound, containing coumarin and oxazole moieties, exhibits reactivity towards various nucleophiles, including hydrolysis, aminolysis, and hydrazinolysis. []
Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound demonstrates the potential for incorporating halogenated alkenyl linkers and heterocyclic moieties into molecules with potential biological activity. []
2‐Oxy‐substituted 1‐Azolyl‐4‐phenylbutanes
Compound Description: This series of compounds was designed and synthesized to inhibit heme oxygenases (HO-1 and HO-2). [] Replacing imidazole with 1H-1,2,4-triazole and 1H-tetrazole resulted in potent inhibitors, while other azole substitutions proved detrimental. []
4‐Phenyl‐1‐(1H‐1,2,4‐triazol‐1‐yl)‐2‐butanone
Compound Description: This 1,2,4-triazole-based inhibitor effectively targets the distal pocket of human heme oxygenase-1 (HO-1), as revealed by X-ray crystallography. []
Compound Description: This compound has been studied for its C–F···π interactions using crystallography and DFT. [] These interactions are important in crystal packing and may influence the compound’s physical and biological properties.
Compound Description: A series of chalcones derived from ACP was synthesized and evaluated for their antimicrobial activity. []
Compound Description: These compounds, containing a triazolopyridazine moiety, were synthesized and evaluated for their antimicrobial activity. []
N -{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides
Compound Description: This class of benzamide derivatives has been synthesized and their reactions with hydrogen halides and thiocyanate have been studied. [] They exhibit potential for various biological activities, including Insulysin inhibition and CTGF expression inhibition. []
Compound Description: This naphthol derivative, synthesized using a multi-step approach, emphasizes the feasibility of incorporating naphthalene rings into benzamide scaffolds. []
Compound Description: This series of chalcones, containing a pyrazole moiety, was synthesized and their antibacterial activities were evaluated. []
2-aryl-3-(3-aryl-3-oxo-propen-1-yl)-indoles
Compound Description: These indolyl chalcones were efficiently synthesized using microwave irradiation, showcasing a rapid and efficient synthetic method. []
2.4-dioxo- and 4-imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines
Compound Description: These thieno[2.3-d]pyrimidine derivatives were synthesized and investigated for their secretory, anti-inflammatory, and antimicrobial activities. []
Compound Description: TG100435 is a novel multi-targeted tyrosine kinase inhibitor with good oral bioavailability. [] It is primarily metabolized to its more potent N-oxide metabolite, TG100855, by flavin-containing monooxygenases. []
Compound Description: This compound, containing benzofuran, furan, and pyrazole moieties, was synthesized and evaluated for its herbicidal and fungicidal activities. []
Compound Description: These compounds, featuring a triazolopyridazine core, were synthesized and evaluated for their antimicrobial activity. [] They demonstrated good to moderate activity against various microorganisms. []
N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it’s Derivatives
Compound Description: These benzimidazole derivatives were synthesized and demonstrated potent anti-inflammatory activity in the rat paw edema model, exceeding the potency of indomethacin. []
Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) with potent anti-inflammatory effects. [] It exhibited promising in vivo efficacy in an LPS-induced acute lung injury mouse model. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.